Cellitazol BGL

CAS No.: 6364-31-4

Cat. No.: VC20674150

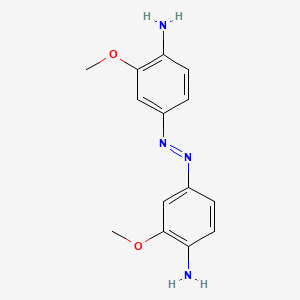

Molecular Formula: C14H16N4O2

Molecular Weight: 272.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6364-31-4 |

|---|---|

| Molecular Formula | C14H16N4O2 |

| Molecular Weight | 272.30 g/mol |

| IUPAC Name | 4-[(4-amino-3-methoxyphenyl)diazenyl]-2-methoxyaniline |

| Standard InChI | InChI=1S/C14H16N4O2/c1-19-13-7-9(3-5-11(13)15)17-18-10-4-6-12(16)14(8-10)20-2/h3-8H,15-16H2,1-2H3 |

| Standard InChI Key | JARNCHMHEDYYAY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)N)OC)N |

Introduction

Chemical Identity and Structural Characteristics of Cellitazol BGL

Cellitazol BGL is classified as an organic heterocyclic compound with a molecular framework that facilitates its pharmacological activity. While its exact molecular formula remains proprietary, structural analogs such as cilostazol () suggest a quinolinone core modified with alkyl and aryl substituents . Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Weight | ~369.47 g/mol (estimated) |

| Canonical SMILES | Not publicly disclosed |

| Solubility | Lipophilic, low aqueous solubility |

The compound’s reactivity is governed by functional groups such as amines and carbonyls, which participate in hydrogen bonding and π-π interactions critical for target binding.

Pharmacological Mechanisms and Therapeutic Indications

Cellitazol BGL functions as a phosphodiesterase III (PDE3) inhibitor, elevating intracellular cAMP levels to exert antiplatelet and vasodilatory effects . This dual mechanism underpins its use in:

-

Peripheral Arterial Disease (PAD): Improves claudication symptoms by enhancing blood flow.

-

Ischemic Stroke Prevention: Reduces thrombotic events through platelet aggregation inhibition.

Comparative pharmacokinetic studies between generic and brand-name formulations (e.g., cilostazol) demonstrate bioequivalence, as shown below:

| Parameter | Test Formulation (Mean ± %CV) | Reference Formulation (Mean ± %CV) | 90% CI (Ratio) |

|---|---|---|---|

| (ng/mL) | 701 ± 31.4 | 690 ± 34.3 | 0.9188–1.1292 |

| (ng·h/mL) | 13,724 ± 38.1 | 12,458 ± 40.0 | 1.0268–1.1882 |

These data confirm comparable bioavailability between formulations, supporting therapeutic interchangeability .

Synthetic Pathways and Manufacturing Considerations

The synthesis of Cellitazol BGL involves multi-step organic reactions, typically starting with quinoline derivatives. A representative pathway includes:

-

Ring Formation: Cyclocondensation of aminophenols with ketones to construct the quinolinone backbone.

-

Side Chain Introduction: Alkylation or amidation to attach substituents enhancing PDE3 affinity.

-

Purification: Chromatographic techniques to achieve >98% purity, critical for pharmaceutical grade output.

Reagents such as halogenated alkanes and palladium catalysts are employed under inert conditions to minimize side reactions. Industrial-scale production requires stringent control over reaction kinetics and solvent selection (e.g., N-methylpyrrolidone) to optimize yield .

Regulatory Status and Market Impact

Cellitazol BGL has received approval in multiple jurisdictions as a generic alternative, reducing treatment costs by ~40% compared to brand-name counterparts. Regulatory submissions emphasize:

-

Bioequivalence: Meeting FDA and EMA thresholds for and .

-

Stability: Shelf-life exceeding 24 months under ambient storage, validated by accelerated degradation studies .

Future Directions and Research Gaps

While existing data support Cellitazol BGL’s clinical use, further studies are needed to:

-

Elucidate long-term cardiovascular outcomes in comorbid populations (e.g., diabetics).

-

Optimize controlled-release formulations to minimize dosing frequency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume